Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate
Overview
Description
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . This specific compound features a benzo[h]quinoline core with an ethyl ester and a hydroxypropylamino substituent, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an appropriate amino acetophenone with phenylacetylene in the presence of a catalyst such as zinc triflate under microwave irradiation . Another approach involves the use of benzaldehyde, methyl cyanoacetate, and an aromatic amine with nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation .
Industrial Production Methods
Industrial production of this compound may leverage green chemistry principles to enhance sustainability and efficiency. Methods such as solvent-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts are preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated quinoline derivatives.
Scientific Research Applications
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting topoisomerase enzymes and disrupting DNA replication and transcription . The hydroxypropylamino group may enhance its binding affinity to biological targets, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler nitrogen-containing heterocycle with broad biological activities.
4-Hydroxyquinoline: Known for its pharmaceutical and biological activities.
Indole Derivatives: Share structural similarities and exhibit diverse biological activities.
Uniqueness
Ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate stands out due to its unique combination of a quinoline core with an ethyl ester and hydroxypropylamino substituent. This structural complexity enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-(3-hydroxypropylamino)benzo[h]quinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-19(23)16-12-21-17-14-7-4-3-6-13(14)8-9-15(17)18(16)20-10-5-11-22/h3-4,6-9,12,22H,2,5,10-11H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJLGVFNLPKQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCCO)C=CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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